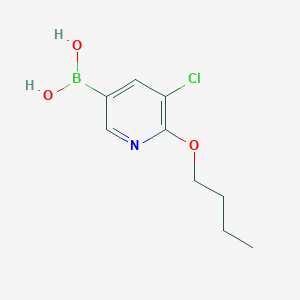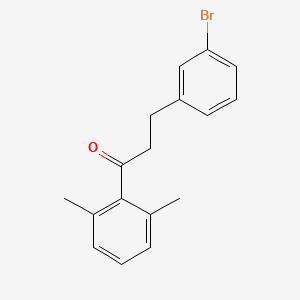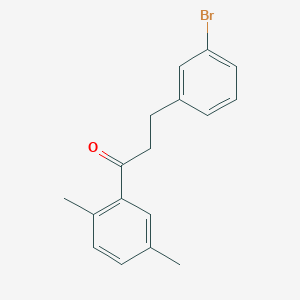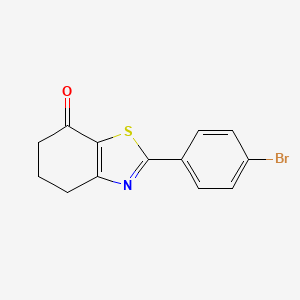
(6-ブトキシ-5-クロロピリジン-3-イル)ボロン酸
概要
説明
(6-Butoxy-5-chloropyridin-3-yl)boronic acid: is an organoboron compound with the molecular formula C9H13BClNO3 and a molecular weight of 229.47 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a butoxy group at the 6-position and a chlorine atom at the 5-position. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
科学的研究の応用
Chemistry: (6-Butoxy-5-chloropyridin-3-yl)boronic acid is widely used in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling . It serves as a versatile building block in medicinal chemistry and materials science.
Biology and Medicine: In biological research, boronic acids are investigated for their potential as enzyme inhibitors, particularly protease inhibitors . The unique properties of (6-Butoxy-5-chloropyridin-3-yl)boronic acid make it a valuable tool in the development of new therapeutic agents.
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its role in cross-coupling reactions makes it essential for the synthesis of various functionalized aromatic compounds.
作用機序
- In the case of boronic acids used in Suzuki–Miyaura cross-coupling reactions, they participate in transmetalation reactions with palladium catalysts. This involves the transfer of a nucleophilic organic group from boron to palladium, leading to the formation of new carbon–carbon bonds .
Mode of Action
Pharmacokinetics (ADME Properties)
- The butoxy group (-O-C4H9) at position 6 influences the compound’s overall electronic properties. It may affect its solubility and absorption. Limited information is available regarding distribution. The compound may undergo biotransformation in vivo, but specific metabolic pathways are unknown. Excretion pathways remain uncharacterized.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of (6-Butoxy-5-chloropyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the palladium-catalyzed borylation of 6-butoxy-5-chloropyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.
Industrial Production Methods: Industrial production of (6-Butoxy-5-chloropyridin-3-yl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions: (6-Butoxy-5-chloropyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions , such as the Suzuki-Miyaura coupling, where it reacts with various aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . It can also participate in oxidation and substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while oxidation reactions may yield pyridine N-oxides.
類似化合物との比較
- (6-Butoxy-5-chloropyridin-2-yl)boronic acid
- (6-Butoxy-5-chloropyridin-4-yl)boronic acid
- (6-Butoxy-5-chloropyridin-3-yl)boronic ester
Uniqueness: (6-Butoxy-5-chloropyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The presence of both butoxy and chlorine substituents provides distinct electronic and steric properties that can be leveraged in various synthetic applications.
特性
IUPAC Name |
(6-butoxy-5-chloropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BClNO3/c1-2-3-4-15-9-8(11)5-7(6-12-9)10(13)14/h5-6,13-14H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLDPMRPXWIYLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCCCC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675118 | |
| Record name | (6-Butoxy-5-chloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-71-8 | |
| Record name | (6-Butoxy-5-chloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-4'-methyl-[2,3']bipyridinyl](/img/structure/B1522658.png)



![5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522665.png)
![3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1522666.png)



![4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol](/img/structure/B1522675.png)



